2-溴-3-氟吡啶-4-硼酸; 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

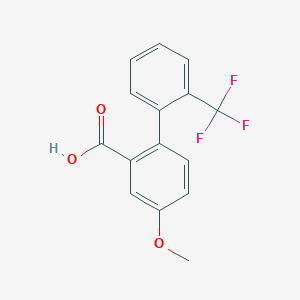

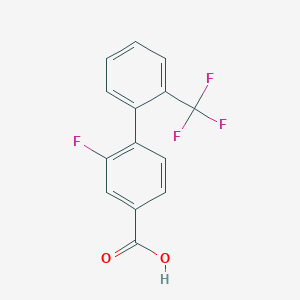

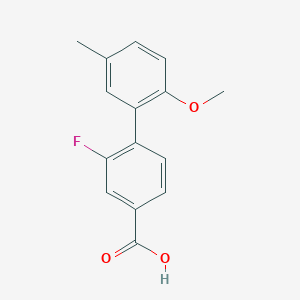

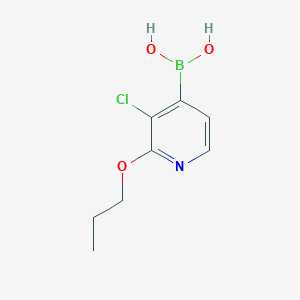

2-Bromo-3-fluoropyridine-4-boronic acid is a chemical compound with the CAS Number: 1150114-79-6 . It has a molecular weight of 219.81 .

Synthesis Analysis

The synthesis of 2-Bromo-3-fluoropyridine-4-boronic acid can be achieved from Triisopropyl borate and 4-Bromo-2-fluoropyridine . The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids . This reaction involves the use of a palladium catalyst and a boron reagent .Molecular Structure Analysis

The Inchi Code for 2-Bromo-3-fluoropyridine-4-boronic acid is 1S/C5H4BBrFNO2/c7-4-3 (6 (10)11)1-2-9-5 (4)8/h1-2,10-11H . This code provides a specific textual identifier for the compound.Chemical Reactions Analysis

The compound can undergo Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.81 .科学研究应用

3,5-二取代2-氟吡啶和2-吡啶酮的合成

2-溴-3-氟吡啶-4-硼酸用于通过一种通用的合成路线合成3,5-二取代2-氟吡啶和2-吡啶酮。此过程涉及制备5-溴-2-氟-3-吡啶基硼酸,然后与芳基碘化物和杂芳基硼酸进行铃木反应,生成二取代氟吡啶,然后将其转化为相应的2-吡啶酮。这种方法展示了该化合物在构建与药物化学相关的复杂分子骨架中的作用 (Sutherland & Gallagher, 2003)。

葡萄糖传感材料

从4-溴-2-氟苯胺合成氨基-3-氟苯基硼酸(此过程涉及保护、锂化、硼化和水解步骤)展示了相关硼酸衍生物在构建葡萄糖传感材料中的潜力。这些化合物因其在生理pH值下运作的能力而受到关注,表明它们在生物医学传感器和设备中的适用性。硼酸衍生物的特定性质(如pKa值和与聚合物结合的能力)突出了它们在开发灵敏且选择性的传感技术中的重要性 (Das et al., 2003)。

新型类视黄酸衍生物合成

该化合物还可用于合成新型类视黄酸衍生物,说明了其在创建生物活性化合物中的用途。通过涉及弗里德尔-克拉夫茨烷基化、溴化和铃木偶联反应的顺序反应,这种硼酸有助于开发具有潜在抗肿瘤活性的化合物。这项研究不仅突出了硼酸的化学多功能性,还突出了它们在治疗剂设计中的重要性 (Xu, Pan, & Huang, 2014)。

作用机制

Target of Action

2-Bromo-3-fluoropyridine-4-boronic acid is primarily used in the Suzuki-Miyaura coupling reactions . The primary targets of this compound are the transition metals, particularly palladium, used in these reactions .

Mode of Action

The compound acts as an organoboron reagent in Suzuki-Miyaura coupling reactions . The reaction involves the transmetalation of the boronic acid group from the compound to palladium . This process forms a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various biologically active molecules, such as heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which are crucial for its role in suzuki-miyaura coupling reactions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific context of its use and are beyond the scope of this article.

Result of Action

The primary result of the action of 2-Bromo-3-fluoropyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide range of complex organic compounds, including biologically active molecules .

Action Environment

The efficacy and stability of 2-Bromo-3-fluoropyridine-4-boronic acid are influenced by various environmental factors. For instance, the compound should be stored in a freezer to maintain its stability . Additionally, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be affected by the presence of other substances in the reaction mixture . Safety data sheets recommend avoiding the formation of dust and aerosols, and using the compound only in well-ventilated areas or outdoors .

安全和危害

未来方向

属性

IUPAC Name |

(2-bromo-3-fluoropyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOCBRCHUQDPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)Br)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。